Cyclohexane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12/c1-2-4-6-5-3-1/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDTMQSROBMDMFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12 | |
| Record name | CYCLOHEXANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3043 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CYCLOHEXANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0242 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | cyclohexane | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Cyclohexane | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25012-93-5 | |
| Record name | Poly(hexamethylene) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25012-93-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID4021923 | |
| Record name | Cyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4021923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Cyclohexane appears as a clear colorless liquid with a petroleum-like odor. Used to make nylon, as a solvent, paint remover, and to make other chemicals. Flash point -4 °F. Density 6.5 lb / gal (less than water) and insoluble in water. Vapors heavier than air., Gas or Vapor; Liquid, Colorless liquid with a sweet, chloroform-like odor; Note: A solid below 44 degrees F; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a sweet, chloroform-like odor., Colorless liquid with a sweet, chloroform-like odor. [Note: A solid below 44 °F.] | |
| Record name | CYCLOHEXANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3043 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Cyclohexane | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclohexane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/384 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Cyclohexane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029597 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | CYCLOHEXANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0242 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | CYCLOHEXANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/117 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Cyclohexane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0163.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
177.3 °F at 760 mmHg (NTP, 1992), 80.7 °C at 760 mm Hg, 80.00 to 82.00 °C. @ 760.00 mm Hg, 81 °C, 177 °F | |
| Record name | CYCLOHEXANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3043 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CYCLOHEXANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/60 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Cyclohexane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029597 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | CYCLOHEXANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0242 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | CYCLOHEXANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/117 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Cyclohexane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0163.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
-4 °F (NTP, 1992), -4 °F, 1 °F (-18 °C) (closed cup), -18 °C c.c., 0 °F | |
| Record name | CYCLOHEXANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3043 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Cyclohexane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/384 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | CYCLOHEXANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/60 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CYCLOHEXANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0242 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | CYCLOHEXANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/117 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Cyclohexane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0163.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
less than 1 mg/mL at 63 °F (NTP, 1992), In water, 55 mg/L at 25 °C, Solubility in water at 23.5 °C (w/w): 0.0052%, Miscible in ethanol, ether, acetone, benzene, ligroin, carbon tetrachloride, Miscible with olive oil, 100 mL of methanol dissolves 57 grams cyclohexane at 20 °C, 0.055 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 0.0058 (very poor), Insoluble | |
| Record name | CYCLOHEXANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3043 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CYCLOHEXANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/60 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Cyclohexane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029597 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | CYCLOHEXANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0242 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Cyclohexane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0163.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.779 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7781 at 20 °C/4 °C, % IN SATURATED AIR (760 MM HG) 13.66 AT 26.3 °C; DENSITY OF SATURATED, VAPOR-AIR MIXT AT 760 MM HG (AIR = 1) 1.23 AT 26 °C, Relative density (water = 1): 0.8, 0.78 | |
| Record name | CYCLOHEXANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3043 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CYCLOHEXANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/60 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CYCLOHEXANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0242 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | CYCLOHEXANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/117 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Cyclohexane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0163.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
2.9 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.98 (Air = 1), Relative vapor density (air = 1): 2.9, 2.9 | |
| Record name | CYCLOHEXANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3043 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CYCLOHEXANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/60 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CYCLOHEXANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0242 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | CYCLOHEXANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/117 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
95 mmHg at 68 °F ; 100 mmHg at 77.9 °F (NTP, 1992), 96.9 [mmHg], Vapor pressure = 13.0 kPa at 25 °C, Vapor pressure = 51.901 kPa at 60 °C, 96.9 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 10.3, 78 mmHg | |
| Record name | CYCLOHEXANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3043 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Cyclohexane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/384 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | CYCLOHEXANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/60 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CYCLOHEXANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0242 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | CYCLOHEXANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
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| Record name | Cyclohexane | |
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Impurities |
Impurities are unconverted benzene, aliphatic hydrocarbons in the benzene feed to the hydrogenation unit, methylcyclopentane formed by isomerization of cyclohexane, and methylcyclohexane formed by hydrogenation of the small amount of toluene in benzene. | |
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Color/Form |
Colorless mobile liquid, Colorless liquid [Note: A solid below 44 degrees F] | |
CAS No. |
110-82-7 | |
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Melting Point |
43.7 °F (NTP, 1992), 6.47 °C, 6.5 °C, 7 °C, 44 °F | |
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Conformational Analysis of Cyclohexane and Its Derivatives
Fundamental Cyclohexane (B81311) Conformations
This compound avoids the high energy of a planar structure by adopting puckered conformations. These three-dimensional arrangements allow the C-C-C bond angles to be close to the ideal tetrahedral angle of 109.5°, thus minimizing angle strain. The primary conformations of this compound are the chair, boat, and twist-boat forms, which are in a constant state of interconversion.
The most stable conformation of this compound is the chair conformation , in which the carbon atoms are arranged in a staggered manner, eliminating torsional strain. At room temperature, over 99.9% of this compound molecules exist in the chair form. masterorganicchemistry.com In this conformation, the hydrogen atoms are located in two distinct positions: axial and equatorial. Axial bonds are parallel to the principal axis of the ring, while equatorial bonds point away from the perimeter of the ring.
The boat conformation is another key conformation, though it is significantly less stable than the chair. This instability arises from two main factors: torsional strain from eclipsing hydrogen atoms on four of the carbon atoms, and steric strain between the two "flagpole" hydrogen atoms, which are positioned close to each other at the "prows" of the boat. masterorganicchemistry.comlibretexts.org The boat conformation is about 6.9 kcal/mol less stable than the chair conformation. libretexts.org
A more stable intermediate between the chair and boat is the twist-boat (or skew-boat) conformation . This form is created by a slight twisting of the boat conformation, which alleviates some of the torsional and flagpole steric strain. masterorganicchemistry.com The twist-boat is approximately 5.5 kcal/mol higher in energy than the chair conformation. masterorganicchemistry.com
The interconversion between the two non-identical chair conformations, known as ring flipping , is a rapid process at room temperature. libretexts.org This process involves passing through several higher-energy intermediates and transition states. The sequence of this interconversion is: chair → half-chair → twist-boat → boat → twist-boat → half-chair → chair. wikipedia.org The half-chair conformation, where five carbon atoms are in a plane, represents the energy maximum in this process and is the transition state for the interconversion between the chair and twist-boat conformations. utexas.edu The energy barrier for the ring flip is approximately 10-11 kcal/mol. masterorganicchemistry.comutexas.edu
| Conformation | Relative Energy (kcal/mol) | Relative Energy (kJ/mol) |
|---|---|---|
| Chair | 0 | 0 |
| Twist-Boat | 5.5 | 23 |
| Boat | 6.9 | 29 |
| Half-Chair | 10.8 | 45 |
The relative energies of this compound conformations are primarily governed by the interplay of three types of strain: angle strain, torsional strain, and steric strain. A planar this compound ring would have C-C-C bond angles of 120°, a significant deviation from the ideal 109.5°, leading to substantial angle strain. masterorganicchemistry.com Furthermore, all C-H bonds would be eclipsed, resulting in high torsional strain. masterorganicchemistry.com
The chair conformation effectively eliminates both angle and torsional strain by adopting a puckered structure with bond angles very close to tetrahedral and a staggered arrangement of all substituents. libretexts.org The boat conformation, while having near-ideal bond angles, suffers from significant torsional strain due to eclipsed hydrogens and steric strain from the flagpole interactions. libretexts.org The twist-boat conformation represents a local energy minimum by partially relieving these strains. masterorganicchemistry.com
The ring inversion pathway is a well-characterized process with a defined energy profile. Starting from one chair conformation, the molecule must pass through the high-energy half-chair transition state to reach the twist-boat intermediate. utexas.edu The boat conformation itself is a transition state for the interconversion between two twist-boat forms. wikipedia.org The energy barrier for the chair-to-chair interconversion, which is the energy of the half-chair relative to the chair, is approximately 10-11 kcal/mol. masterorganicchemistry.comutexas.edu This barrier is low enough to be easily overcome at room temperature, leading to rapid interconversion. libretexts.org
Substituent Effects on this compound Conformation
When a substituent replaces a hydrogen atom on the this compound ring, the two chair conformations are no longer of equal energy. The conformational equilibrium will favor the chair conformation where the substituent occupies the more stable position.
The preference for a substituent to occupy the equatorial position is primarily due to steric strain in the axial position. An axial substituent experiences 1,3-diaxial interactions , which are repulsive steric interactions with the two other axial atoms on the same side of the ring (located at carbons 3 and 5 relative to the substituent). libretexts.orglibretexts.org These interactions are essentially gauche butane interactions. pressbooks.pub
The energy difference between the axial and equatorial conformations for a given substituent is quantified by its A-value , which is the Gibbs free energy change (ΔG°) for the axial-to-equatorial equilibrium. wikipedia.org A larger A-value indicates a stronger preference for the equatorial position and a greater effective steric size of the substituent. wikipedia.org For example, the methyl group has an A-value of approximately 1.7 kcal/mol, meaning the equatorial conformation of methylthis compound is more stable by this amount. masterorganicchemistry.com This leads to an equilibrium mixture at 25°C containing about 95% of the equatorial conformer. pressbooks.pub
| Substituent | A-Value (kcal/mol) | A-Value (kJ/mol) |
|---|---|---|
| -F | 0.24 - 0.28 | 1.0 - 1.2 |
| -Cl | 0.53 | 2.2 |
| -Br | 0.48 | 2.0 |
| -I | 0.47 | 2.0 |
| -OH | 0.87 | 3.6 |
| -CH₃ | 1.7 | 7.1 |
| -CH₂CH₃ | 1.75 | 7.3 |
| -CH(CH₃)₂ | 2.15 | 9.0 |
| -C(CH₃)₃ | >4.5 | >18.8 |
| -CN | 0.21 - 0.24 | 0.88 - 1.0 |
| -C₆H₅ | 2.9 | 12.1 |
While steric effects are often the dominant factor, electronic effects can also influence conformational equilibria. Hyperconjugation , the interaction of electrons in a sigma bond with an adjacent empty or partially filled non-bonding p-orbital or an antibonding sigma or pi orbital, can play a significant role. wikipedia.org
The surrounding solvent can influence the conformational equilibrium of substituted cyclohexanes. The magnitude of this effect depends on the nature of the substituent and the polarity of the solvent. For many nonpolar substituents, the A-value is remarkably independent of the solvent. masterorganicchemistry.com
However, for polar substituents, the polarity of the solvent can alter the relative energies of the axial and equatorial conformers. This is because the two conformers have different dipole moments, and a polar solvent will preferentially solvate and stabilize the more polar conformer. For instance, in 2-halocyclohexanones, the axial conformation is more stable in the vapor phase, but the equatorial conformation becomes more populated in polar solvents. researchgate.net The solvent can influence the equilibrium by interacting differently with the dipole moments of the axial and equatorial forms. cdnsciencepub.com
Conformational Analysis of Poly-substituted Cyclohexanes
The introduction of two or more substituents on the this compound ring complicates the conformational landscape. The relative stability of the possible chair conformations is determined by the interplay of steric interactions between the substituents and between the substituents and the ring's axial hydrogen atoms.
Di- and Tri-substituted this compound Systems
In disubstituted cyclohexanes, the spatial relationship between the two substituents (cis or trans) and their positions on the ring (1,2-, 1,3-, or 1,4-) dictates the distribution of axial and equatorial positions in the two possible chair conformations. Generally, the conformer that places the larger substituent, or preferably both substituents, in the more spacious equatorial positions will be of lower energy and thus more stable. The energetic preference for a substituent to occupy an equatorial position over an axial one is quantified by its A-value, which corresponds to the difference in Gibbs free energy (ΔG°) between the two orientations. A larger A-value signifies a greater steric demand of the substituent.
For instance, in trans-1,2-dimethylthis compound, one chair conformer has both methyl groups in axial positions, while the other has both in equatorial positions. The diequatorial conformer is significantly more stable, by approximately 11.4 kJ/mol, as it avoids the destabilizing 1,3-diaxial interactions present in the diaxial form. openstax.org In contrast, cis-1,2-dimethylthis compound exists as a mixture of two rapidly interconverting chair conformations of equal energy, each having one axial and one equatorial methyl group. libretexts.orglibretexts.org
The stability of trisubstituted cyclohexanes is similarly determined by the energetic cost of axial substituents. For example, in the case of 1,2,4-trimethylthis compound, the isomer with all three methyl groups in equatorial positions is the most stable.
Table 1: Conformational Energy (A-Values) for Common Substituents in this compound
| Substituent | A-Value (kcal/mol) | A-Value (kJ/mol) |
|---|---|---|
| -F | 0.24 | 1.0 |
| -Cl | 0.53 | 2.2 |
| -Br | 0.48 | 2.0 |
| -I | 0.47 | 2.0 |
| -OH | 0.9 | 3.8 |
| -CH₃ | 1.7 | 7.1 |
| -CH₂CH₃ | 1.8 | 7.5 |
| -CH(CH₃)₂ | 2.2 | 9.2 |
| -C(CH₃)₃ | >5.0 | >21 |
| -C₆H₅ | 3.0 | 12.6 |
| -CN | 0.2 | 0.8 |
| -COOH | 1.4 | 5.9 |
Data compiled from multiple sources.
Table 2: Conformational Analysis of Selected Disubstituted Cyclohexanes
| Compound | Isomer | More Stable Conformer | Energy Difference (kJ/mol) |
|---|---|---|---|
| 1,2-Dimethylthis compound | trans | diequatorial | ~11.4 |
| 1,2-Dimethylthis compound | cis | one axial, one equatorial (equal energy) | 0 |
| 1,3-Dimethylthis compound | cis | diequatorial | >23 |
| 1,3-Dimethylthis compound | trans | one axial, one equatorial (equal energy) | 0 |
| 1,4-Dichlorothis compound | trans | diequatorial | ~4.4 |
| 1,4-Dichlorothis compound | cis | one axial, one equatorial (equal energy) | 0 |
| cis-1-Chloro-3-methylthis compound | cis | diequatorial | ~15.5 |
Note: Energy differences can vary slightly depending on the source and experimental conditions.
Conformational Behavior in Complex this compound Architectures (e.g., Anancomeric Systems)
In certain polysubstituted cyclohexanes, the energy barrier to ring flipping is so high that the molecule is effectively "locked" in a single chair conformation. Such systems are referred to as anancomeric. This conformational locking is typically achieved by introducing a very bulky substituent, such as a tert-butyl group, which has a very large A-value (greater than 21 kJ/mol). The steric strain of placing a tert-butyl group in an axial position is prohibitively high, so the ring overwhelmingly adopts the conformation where this group is equatorial.
A classic example is cis-1-tert-butyl-4-chlorothis compound. The chair conformation with the tert-butyl group equatorial and the chlorine axial is significantly more stable than the flipped conformer with an axial tert-butyl group and an equatorial chlorine. The energy difference is so substantial that the molecule exists almost exclusively in the former conformation.
An interesting deviation from the typical chair preference is observed in cis-1,4-di-tert-butylthis compound. In a chair conformation, one of the bulky tert-butyl groups would be forced into a highly unfavorable axial position. To avoid this severe steric strain, the molecule adopts a non-chair, twist-boat conformation, which allows both tert-butyl groups to occupy positions that minimize steric hindrance. upenn.edusemanticscholar.orgstudy.com This demonstrates that in highly strained systems, the energy cost of deviating from the ideal chair geometry can be less than the energy penalty of severe 1,3-diaxial interactions.
Fused ring systems, such as decalin (decahydronaphthalene), also exhibit conformational rigidity. Trans-decalin, where the two this compound rings are fused via equatorial bonds, is a rigid structure that cannot undergo ring flipping. scribd.comdalalinstitute.comlibretexts.org In contrast, cis-decalin, with an axial-equatorial ring fusion, is flexible and can undergo chair-chair interconversion. scribd.comdalalinstitute.comlibretexts.org These complex architectures highlight the intricate balance of steric and torsional forces that govern the three-dimensional structure of this compound-containing molecules. Another notable example is menthol, a naturally occurring compound, where the most stable conformation has all three substituents (hydroxyl, methyl, and isopropyl groups) in equatorial positions. researchgate.netfrontiersin.orgnih.govresearchgate.net
Advanced Spectroscopic Characterization and Elucidation of Cyclohexane Systems
Gas-Phase Spectroscopic Methods for Cyclohexane (B81311) Structure
Gas-phase spectroscopic techniques provide high-resolution data that are crucial for understanding the intrinsic molecular structure and dynamics of this compound, free from intermolecular interactions present in condensed phases.
Electron Diffraction for Geometric Parameter Determination
Electron diffraction is a powerful technique for determining the precise geometric parameters of molecules in the gas phase. Studies employing electron diffraction have provided fundamental insights into the structure of this compound, confirming its preferred chair conformation and yielding precise bond lengths and angles.
Research utilizing gas-phase electron diffraction has established the following geometric parameters for this compound:
| Parameter | Value (Å) | Uncertainty | Reference |
| C–C bond length | 1.535 | ±0.002 | researchgate.net |
| C–C bond length | 1.536 | ±0.002 | researchgate.net |
| C–H bond length | 1.116 | ±0.004 | researchgate.net |
| C–H bond length | 1.116 | ±0.003 | capes.gov.br |
| C–H bond length | 1.121 | ±0.004 | researchgate.net |
| ∠C–C–C | 111.4 | ±0.2° | researchgate.net |
| ∠C–C–C | 111.5 | ±1.1° | capes.gov.br |
| ∠H–C–H | 107.0 | ±2.6° | capes.gov.br |
These studies confirm that this compound predominantly exists in the chair conformation in the gas phase researchgate.net. Comparisons between this compound and its deuterated analogues have also been performed using electron diffraction, revealing subtle hydrogen isotope effects in mean amplitudes that align well with theoretical calculations researchgate.net. Electron diffraction data has been compared and combined with microwave spectroscopy data for related systems, aiding in the refinement of structural models scispace.com.
Microwave Spectroscopy of this compound Derivatives
Microwave spectroscopy probes the rotational energy levels of molecules, providing highly accurate information about their structure, including bond lengths, bond angles, and dipole moments. While direct microwave studies of unsubstituted this compound are less common for detailed structural elucidation compared to electron diffraction, the technique is extensively used for analyzing the structures and conformations of this compound derivatives.
Microwave spectroscopy, often in conjunction with electron diffraction, has been instrumental in determining the conformational preferences and precise geometries of substituted cyclohexanes, such as halocyclohexanes scispace.com. For instance, studies on chlorothis compound (B146310) using both methods have allowed for the determination of conformational energy differences. Microwave spectroscopy has also been employed to confirm the chair conformation of various this compound derivatives, including cyclohexanone (B45756) oxime researchgate.net and cyclohexyl fluoride (B91410) acs.org, and to determine their dipole moments. Databases compiled by NIST contain extensive microwave spectral data for hydrocarbon molecules, facilitating the analysis of such systems nist.gov.
Emerging Spectroscopic Techniques for this compound Systems
Beyond traditional methods, newer spectroscopic techniques offer unique capabilities for probing specific aspects of molecular behavior, such as electronic transitions and low-frequency dynamics.
Vacuum Ultraviolet (VUV) Spectroscopy for Vibronic State Analysis
Vacuum Ultraviolet (VUV) photoabsorption spectroscopy, typically in the energy range of 6.8–10.8 eV (182–115 nm), has been employed to investigate the electronic excitations and vibronic structures of this compound mdpi.comnih.govau.dkresearchgate.net. This technique, often coupled with quantum chemical calculations (e.g., time-dependent density functional theory - TDDFT), allows for the assignment of major electronic transitions, which are often characterized as mixed valence–Rydberg and Rydberg transitions mdpi.comnih.govau.dkresearchgate.net.
The high-resolution VUV spectra of this compound reveal fine structures that correspond to vibronic excitations. These features have been assigned to specific vibrational modes involved in the electronic transitions:
| Energy Range (eV) | Assigned Vibrational Modes | Reference |
| 6.8–10.8 | CH₂ scissoring (v'₃ a₁g), CH₂ rocking (v'₄ a₁g), C–C stretching (v'₅ a₁g), CCC bending/CC torsion (v'₂₄ e<0xE1><0xB5><0x8D>) | mdpi.comnih.govau.dkresearchgate.net |
| 7.8–8.8 | Specific vibrational assignments of absorption bands | mdpi.com |
| 8.8–10.8 | Specific vibrational assignments of absorption bands | mdpi.com |
Theoretical calculations provide potential energy curves that elucidate the vibronic coupling, particularly highlighting the role of CH₂ scissoring and rocking modes, and the weaker Jahn–Teller distortion effects involving CCC bending/CC torsion modes mdpi.comnih.govau.dkresearchgate.net.
Terahertz (THz) Spectroscopy for Low-Frequency Vibrational Modes and Solution-Phase Dynamics
Terahertz (THz) spectroscopy, operating in the frequency range of approximately 0.1 to 10 THz (3 to 333 cm⁻¹), is adept at probing low-frequency vibrational modes, collective intermolecular motions, and dynamics in condensed phases scispace.comresearchgate.netstanford.eduacs.orgresearchgate.netru.nlacs.orgnih.gov. While direct studies focusing solely on the fundamental THz modes of isolated this compound are less prevalent in the retrieved literature, THz time-domain spectroscopy (THz-TDS) has been applied to this compound in various contexts.
For instance, THz-TDS has been used to investigate the transient photoconductivity and recombination dynamics of quasifree electrons generated by photoionization in liquid this compound, providing insights into electron density and scattering times stanford.edu. In studies involving solutions, THz-TDS has been employed to analyze the low-frequency spectra of acetone (B3395972) dissolved in this compound, revealing significant solute–solvent interactions and confirming adherence to Beer's law at low concentrations acs.org. Furthermore, THz spectroscopy has been utilized to study the dynamics of liquid crystals containing this compound moieties, identifying intermolecular contributions to the low-frequency spectra that are attributed to alkyl chain modes ru.nl. Generally, THz spectroscopy is recognized for its potential to study phase transitions, crystallization, and isomerization processes in liquid samples researchgate.netoptica.org.
Advanced Analytical Techniques for this compound Analysis
Beyond the core spectroscopic methods, other advanced analytical techniques contribute to a comprehensive understanding of this compound's molecular properties.
Cavity-Enhanced Raman Spectroscopy (CERS) has emerged as a sensitive technique for vibrational analysis of gas-phase polyatomic molecules, including this compound nih.govacs.orgustc.edu.cn. CERS measurements of gaseous this compound at room temperature have enabled the assignment of numerous Raman-active bands, including overtones and combination bands, by comparing observed vibrational wavenumbers, intensities, and depolarization ratios with theoretical calculations nih.govacs.orgustc.edu.cn.
Infrared reflection absorption spectroscopy (IRAS), coupled with techniques like spot-profile-analysis low energy electron diffraction (SPA-LEED), has been used in surface science studies to investigate isotope effects in the adsorption geometry of this compound on metal surfaces aip.org. These studies reveal how isotopic substitution can influence adsorption potential energy surfaces and interfacial dipole moments.
Optical Kerr-effect (OKE) spectroscopy is another advanced technique employed to study the intermolecular dynamics of molecular liquids, including cycloalkanes like this compound acs.orgnih.gov. OKE spectroscopy provides access to low-frequency depolarized Raman spectra, offering a framework for interpreting the complex dynamics, such as librations and relaxations, that occur in the gigahertz to terahertz frequency range.
Chromatographic Methodologies for Separation and Quantification
Chromatography, particularly Gas Chromatography (GC), is a cornerstone technique for the separation and quantification of volatile organic compounds like this compound. Its ability to separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase makes it indispensable in diverse analytical applications.
Gas Chromatography (GC): this compound's volatility makes it well-suited for GC analysis. The separation is achieved by passing the vaporized sample through a column containing a stationary phase, with a carrier gas (e.g., helium or nitrogen) acting as the mobile phase. Components elute from the column at different times, known as retention times, which are characteristic of the compound under specific chromatographic conditions.
Retention Times and Separation: The retention time of this compound is influenced by the type of GC column used, oven temperature, and carrier gas flow rate. For instance, on a DB-5 column, this compound typically elutes with a retention time around 0.60-0.74 minutes, often alongside other common solvents like acetone, methanol, and hexane (B92381) utexas.edu. However, achieving baseline separation between this compound and structurally similar compounds, such as benzene (B151609), can be challenging on standard non-polar columns, often requiring the use of more polar stationary phases like polyethylene (B3416737) glycol (PEG) or specific ionic liquid phases researchgate.net. In complex mixtures or specific matrices like biological fluids, techniques such as headspace GC with cryogenic oven trapping are employed to enhance sensitivity and separation for this compound nih.gov.
Applications in Quantification: GC methods are widely applied for the quantitative analysis of this compound in various fields. This includes its determination as a residual solvent in pharmaceutical products researchgate.net, its analysis in environmental samples nih.gov, and its role as a solvent or reactant in chemical processes, such as catalytic oxidation studies rsc.orgoup.com. For example, quantitative GC methods have been developed to monitor this compound and its oxidation products in multi-phase reaction mixtures oup.com.
High-Performance Liquid Chromatography (HPLC): While GC is preferred for volatile this compound itself, HPLC finds application when this compound is part of a derivative or in less volatile matrices.
Derivatization Strategies: For compounds that are not inherently volatile or require specific detection, derivatization is employed. For instance, this compound-1,3-dione can be used as a derivatizing agent to react with aldehydes, forming derivatives that are then amenable to HPLC analysis with enhanced sensitivity and selectivity jst.go.jpnih.gov. Similarly, chiral derivatives of this compound compounds, such as (1R,2R)-cyclohexane-1,2-dimethanol, can be prepared for enantiomeric separation and quantification using HPLC google.com.
Specialized Applications: HPLC methods have been developed to analyze this compound derivatives, such as monoterpenes, in complex matrices like animal diets, utilizing specific C18 columns and UV detection nih.gov.
Data Table 1: Representative GC Retention Times for this compound and Common Co-eluting Compounds
| Compound | Representative Retention Time (min) | Example Column / Conditions | Source |
| Acetone | 0.51 - 0.72 | DB-624, DB-1, DB-WAX; various temperature programs | utexas.edu |
| Methanol | 0.52 - 0.80 | DB-624, DB-1, DB-WAX; various temperature programs | utexas.edu |
| Hexane | 0.56 - 0.72 | DB-624, DB-1, DB-WAX; various temperature programs | utexas.edu |
| This compound | 0.60 - 0.74 | DB-624, DB-1, DB-WAX; various temperature programs | utexas.edu |
| Toluene | 0.70 - 0.93 | DB-624, DB-1, DB-WAX; various temperature programs | utexas.edu |
| This compound | 12.14 | HP-5ms column, specific temperature program | researchgate.net |
| This compound | 15.63 | DB-5 column, specific temperature program | chem-agilent.com |
Note: Retention times are highly dependent on the specific GC system, column stationary phase, temperature program, carrier gas type and flow rate, and injection parameters. The values presented are illustrative examples.
Mass Spectrometry Applications in this compound Chemistry Research
Mass Spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, enabling the identification and structural elucidation of molecules. For this compound, MS is critical for confirming its presence, determining its purity, and understanding its fragmentation pathways.
Molecular Ion and Fragmentation Patterns: Under Electron Ionization (EI), this compound (C6H12, molecular weight 84.16 g/mol ) typically yields a molecular ion peak ([M]+•) at m/z 84 ntu.edu.sgjove.comucalgary.cadocbrown.info. This molecular ion is relatively stable compared to those of linear alkanes due to the cyclic structure, often resulting in a prominent signal ntu.edu.sgjove.com.
A key fragmentation pathway involves the cleavage of the this compound ring, leading to the loss of an ethylene (B1197577) molecule (C2H4, mass 28 amu). This process generates a stable radical cation fragment with an m/z of 56, which frequently serves as the base peak (the most intense peak) in the EI mass spectrum of this compound ntu.edu.sgjove.comucalgary.cadocbrown.info. Other observed fragment ions, such as those at m/z 69, 55, and 41, arise from further fragmentation or rearrangements, though these can sometimes overlap with fragments from other compounds, requiring careful interpretation pg.edu.pl.
Applications in Research:
Identification and Quantification in Mixtures: GC-MS is extensively used to identify and quantify this compound in complex mixtures. The combination of GC separation with the mass spectral data from MS allows for unambiguous identification of this compound and its quantification, even at trace levels, in environmental, biological, and industrial samples nih.govnih.govadventchembio.com. For example, GC-MS is employed to analyze mixtures of model compounds after reactions in supercritical this compound researchgate.net.
Studying Reaction Mechanisms: Mass spectrometry plays a vital role in elucidating reaction mechanisms involving this compound. High-temperature pyrolysis studies, often coupled with synchrotron-based photoionization mass spectrometry, help in understanding the decomposition pathways of this compound and the formation of primary products and aromatic species under extreme conditions mdpi.com.
Characterization of this compound Derivatives: MS is indispensable for characterizing various this compound derivatives. For instance, the elusive cyclohexanehexone (B1329327) (C6O6) molecule has been studied using electrospray ionization mass spectrometry (ESI-MS) and tandem mass spectrometry (MSn) to confirm its structure through fragmentation analysis acs.org. Similarly, MS is used to characterize derivatives formed during the analysis of aldehydes using this compound-1,3-dione nih.gov.
Data Table 2: Characteristic Mass Spectrometry Fragmentation of this compound (EI)
| m/z | Ion Description | Relative Intensity (%) | Notes | Source |
| 84 | Molecular Ion ([C6H12]+•) | Moderate to Strong | Represents the intact molecule minus an electron. More stable than linear alkanes' molecular ions. | ntu.edu.sgjove.comucalgary.cadocbrown.info |
| 56 | Fragment Ion ([C4H8]+•) | Base Peak (100%) | Formed by the loss of an ethylene molecule (C2H4) from the molecular ion. | ntu.edu.sgjove.comucalgary.cadocbrown.info |
| 69 | Fragment Ion | Low | Common fragment, can also be observed in other cyclic compounds. | pg.edu.pl |
| 55 | Fragment Ion | Low | Common fragment. | pg.edu.pl |
| 41 | Fragment Ion | Low | Common fragment. | pg.edu.pl |
Note: Relative intensities can vary significantly based on ionization energy, instrument sensitivity, and the presence of other compounds in the sample.
Reaction Mechanisms and Reactivity of Cyclohexane and Its Derivatives
Catalytic Transformations of Cyclohexane (B81311)
The inert nature of this compound's C-H bonds presents a significant challenge in industrial chemistry, making its catalytic transformation a key area of research. mdpi.com
The selective oxidation of this compound to produce cyclohexanol (B46403) and cyclohexanone (B45756), collectively known as KA oil, is a process of major industrial significance as these are precursors for the manufacture of Nylon-6 and Nylon-6,6. mdpi.comuniv-tlemcen.dzcardiff.ac.ukias.ac.in Industrial methods traditionally involve homogeneous catalysts like cobalt salts at high temperatures (150–160 °C) and pressures (10–20 atm). ias.ac.ingoogle.comnih.gov A persistent challenge in this process is that the desired products are more reactive than the starting this compound, necessitating low conversions (typically 3-6%) to maintain high selectivity (75-85%) for KA oil and prevent over-oxidation to by-products like dicarboxylic acids. ias.ac.intandfonline.comnih.gov
To improve efficiency and operate under milder conditions, extensive research has been conducted on heterogeneous catalytic systems. These catalysts are often more manageable for separation and recycling compared to their homogeneous counterparts. nih.gov Various metal-based catalysts have been investigated, utilizing different oxidants such as molecular oxygen, hydrogen peroxide (H₂O₂), and tert-butyl hydroperoxide (TBHP). univ-tlemcen.dznih.govresearchgate.net For instance, vanadium-incorporated berlinite (B1174126) (VAlPO₄) has shown high activity and stability for the selective oxidation of this compound with molecular oxygen, achieving up to 97.2% selectivity to KA oil at a 6.8% conversion rate. nih.gov Other systems, like those using nickel oxide (NiO) with m-chloroperoxybenzoic acid (m-CPBA) as an oxidant, have achieved dramatic increases in conversion, reaching up to 84.8% with 99% selectivity for KA oil. nih.gov The development of bifunctional palladium-based catalysts that allow for the in-situ production of H₂O₂ from H₂ and O₂ offers a greener route, enabling lower reaction temperatures. cardiff.ac.uk
The table below summarizes the performance of various catalytic systems in the oxidation of this compound.
Table 1: Performance of Various Catalysts in this compound Oxidation
| Catalyst System | Oxidant | Temperature (°C) | Conversion (%) | KA Oil Selectivity (%) | Notes | Reference(s) |
|---|---|---|---|---|---|---|
| Pt/Al₂O₃ | TBHP | 70 | High Turnover Frequency | - | Acetonitrile solvent | univ-tlemcen.dzresearchgate.net |
| Co-Ni/Al₂O₃ | Air | 170 | 9.9 | 94.6 | Solvent-free, 4.5 MPa | tandfonline.com |
| H₄[α-SiW₁₂O₄₀]/Zr | H₂O₂ | 80 | 99.73 | 42.34 (total) | Selectivity: 18.77% Cyclohexanol, 23.57% Cyclohexanone | researchgate.net |
| NiO | m-CPBA | 70 | 84.8 | 99 | Selectivity: 87.4% Cyclohexanone, 12.6% Cyclohexanol | nih.gov |
| VAlPO₄ | O₂ | 80 | 6.8 | 97.2 | Acetic acid solvent | nih.gov |
| Fe(III) Complex | TBHP | 50 | 14.9 | 86 (for alcohol) | Microwave-assisted | mdpi.com |
Activating the strong C(sp³)–H bonds in this compound under mild conditions is a formidable challenge that has spurred the development of innovative catalytic strategies. nih.govresearchgate.net Recent breakthroughs have demonstrated highly efficient C-H activation using photocatalysis. One such system employs subnanometer platinum (Pt) clusters on defective cerium-zirconium (Ce-Zr) solid solutions, which achieved an unprecedented hydrogen production rate from this compound under visible light irradiation. nih.govacs.org By harnessing infrared light to optimize the temperature-dependent hydrogen transfer process, this system reached an apparent quantum efficiency of 56%. nih.gov
Another approach involves the use of transition-metal- and photocatalyst-free conditions, where trace amounts of molecular oxygen are utilized to generate singlet oxygen (¹O₂). rsc.org This reactive oxygen species initiates the activation of C-H bonds in cycloalkanes under mild irradiation, representing an environmentally friendly method. rsc.org
Gas-phase studies using mass spectrometry have explored the C-H activation of this compound by organometallic complexes of nickel (Ni), palladium (Pd), and platinum (Pt). niu.edu These studies show that after the initial C-H bond cleavage to form a metal-cyclohexyl species, subsequent reactions can lead to either dehydrogenation of the ring or ring-opening followed by "cracking" of the hydrocarbon chain into smaller fragments like ethylene (B1197577) and propylene. niu.edu The specific metal influences the preferred pathway, with platinum complexes favoring dehydrogenation. niu.edu Furthermore, cyclometallated complexes, particularly those with tridentate pincer ligands, are being rationally designed as advanced catalysts for C-H activation, showing promise in both ruthenium and iridium-based systems. rsc.org
Radiolysis and High-Energy Chemical Processes Involving this compound
The exposure of this compound to high-energy radiation, such as gamma rays, induces a series of chemical transformations through complex mechanisms. ekb.eg The primary products identified from the radiolysis of liquid this compound are hydrogen gas (H₂), cyclohexene (B86901), and bicyclohexyl. ekb.egcdnsciencepub.com The process is not simple bond cleavage but involves the formation of at least two distinct activated this compound species, one of which is susceptible to "protection" by additives like benzene (B151609), while the other is not. aip.orgaip.org
The principal mechanisms proposed to explain the formation of radiolytic products include:
Excited State Mechanism : Excited this compound molecules interact with other molecules to produce radicals and final products. ekb.eg
Free Radical Mechanism : Free radicals, formed from the de-excitation of excited molecules, react with the solvent or other radicals. ekb.eg
Ionic Processes : Charge transfer and neutralization events play a significant role. For example, in the γ-radiolysis of 1,3-cyclohexadiene (B119728) in a this compound solvent, it is inferred that excited singlet states are formed in primary excitation processes, while triplet states are largely produced by charge neutralization. caltech.edu
Studies involving the radiolysis of this compound-cyclohexene mixtures confirm that the mechanism is similar to that of this compound-benzene solutions, with the added factor that cyclohexene itself is also decomposed by the radiation. cdnsciencepub.com The presence of oxygen during radiolysis leads to the formation of hydroperoxide radicals. ekb.eg Isotopic studies using mixtures of C₆H₁₂ and C₆D₁₂ have been crucial in elucidating the yields of hydrogen formed through unimolecular processes versus those from radical reactions. cdnsciencepub.com Beam studies using low-energy tritium (B154650) ions, which form hot tritium atoms, have helped determine the energy thresholds for reactions like hydrogen replacement (1.5 ± 0.5 eV) and double displacement leading to C-C bond rupture (4.5 ± 0.5 eV). aip.org
Theoretical Kinetic Studies of this compound Reactions
Computational chemistry provides powerful tools to dissect the intricate reaction networks of this compound and its derivatives, offering insights that complement experimental findings.
Theoretical kinetic studies are essential for developing detailed chemical kinetic models of this compound oxidation. acs.orgosti.gov These models are built upon reaction rate constants for various reaction classes, often developed using rules based on quantum chemical calculations and transition-state theory. acs.orgnih.govllnl.gov Because this compound has 12 equivalent secondary C-H bonds, its initial H-atom abstraction leads to a single type of cyclohexyl radical. osti.govresearchgate.net The subsequent low-temperature chemistry can be largely described by a single potential energy diagram detailing the reaction of this radical with O₂ via five-, six-, and seven-membered ring transition states. acs.orgresearchgate.net
Conformational analysis is critical in these studies, as the stability and reactivity of this compound derivatives are heavily influenced by their three-dimensional structure, such as the chair and boat conformations. researchgate.netacs.orgperlego.com For example, theoretical calculations on dihalocyclohexanes have examined how axial substituents cause local flattening of the ring. acs.org Reaction pathway analysis reveals major decomposition routes, such as the consumption of the cyclohexyl radical via H-atom abstraction by OH, O, and H radicals, as well as ring-opening beta-scission reactions at higher temperatures that form linear hexenyl radicals. researchgate.netresearchgate.net These theoretical approaches allow for the prediction of reaction rates and branching ratios for major reaction channels, which are crucial for understanding and optimizing combustion and synthesis processes. researchgate.net
The low-temperature mechanism is initiated by H-atom abstraction from this compound, forming a cyclohexyl radical (cy-C₆H₁₁). osti.govnih.gov This radical then adds to molecular oxygen (O₂) to form a cyclohexylperoxy radical (cy-C₆H₁₁OO•). nih.govnih.gov This peroxy radical can undergo several competing reactions:
Isomerization : An internal H-atom shift, predominantly a 1,5-H shift, forms a hydroperoxy-cyclohexyl radical (•QOOH). aip.orgresearchgate.net This is a crucial step leading to chain branching. The •QOOH radical can then undergo a second O₂ addition and further reactions. acs.org
Concerted Elimination : The cy-C₆H₁₁OO• radical can decompose to form cyclohexene and a hydroperoxyl radical (HO₂). nih.govaip.org This is a chain-propagating step that becomes more competitive at higher temperatures, contributing to the NTC behavior. aip.org
Decomposition of •QOOH : The hydroperoxy-cyclohexyl radical can decompose into various products, including cyclic ethers like 1,2-epoxythis compound and 1,4-epoxythis compound, or undergo ring-opening to form species like 5-hexenal. nih.gov
Quantum chemical calculations have been used to determine the rate coefficients for these primary and secondary chain propagation steps. nih.gov For instance, the rate for hydrogen-atom abstraction from this compound by the cyclohexylperoxy radical was calculated, showing that subsequent reactions of the resulting cyclohexylhydroperoxide (CyOOH) are a predominant source of both cyclohexanone and cyclohexanol. nih.gov These detailed theoretical and modeling studies are vital for accurately simulating this compound combustion and oxidation. llnl.govkaust.edu.sa
Photodissociation and Structural Dynamics in Solution-Phase this compound Reactions
The study of photodissociation and structural dynamics in solution-phase reactions involving this compound provides critical insights into fundamental chemical processes, including bond cleavage, energy transfer, and the influence of the solvent environment on reaction pathways. This compound can act as both the primary reactant undergoing photo-induced decomposition and as a non-polar solvent medium that shapes the dynamics of dissolved photo-excited molecules.
Direct Photolysis of Liquid this compound
When liquid this compound is exposed to vacuum ultraviolet (VUV) radiation, it undergoes photodissociation, breaking down into several smaller molecules. The quantum yields of the products, which represent the number of product molecules formed for each photon absorbed, have been determined at different wavelengths. Key products include hydrogen, cyclohexene, and dicyclohexyl, with smaller amounts of ethylene and butadiene also being formed. aip.org
Neutral excited this compound molecules are considered significant intermediates in this process. The presence of other solutes, such as benzene or cyclohexene, can drastically reduce the rate of this compound decomposition by quenching these excited species or by scavenging the hydrogen atoms produced during photolysis. aip.org
Interactive Data Table: Product Yields in Liquid this compound Photolysis
The following table details the quantum yields (Φ) or relative yields of the major products from the photolysis of liquid this compound at two different VUV wavelengths.
| Product | Wavelength: 1470 Å (Quantum Yield, Φ) | Wavelength: 1236 Å (Relative Yield) |
| Hydrogen | 1.000 | 1.00 |
| Cyclohexene | 0.940 | 0.93 |
| Dicyclohexyl | 0.060 | 0.05 |
| Ethylene | 0.003 | 0.06 |
| Butadiene | 0.001 | 0.02 |
| Data sourced from the photolysis of liquid this compound and this compound solutions in the vacuum ultraviolet. aip.org |
This compound as a Solvent: Influencing Structural Dynamics
This compound's role as a non-polar solvent is crucial in studying the structural dynamics of other photoreactive molecules. Advanced techniques like time-resolved X-ray liquidography (TRXL) allow for the direct observation of transient molecular structures and reaction intermediates on timescales from picoseconds to milliseconds. kaist.ac.krnih.gov These studies reveal that the solvent environment can fundamentally alter reaction pathways.
A prominent example is the photodissociation of 1,2-diiodoethane (B146647) (C₂H₄I₂). In this compound, the reaction dynamics are markedly different from those in a polar solvent like methanol. kaist.ac.kr
In this compound , the intermediate C₂H₄I• radical undergoes two competing reaction pathways: formation of a C₂H₄I-I isomer and direct dissociation into ethylene and an iodine atom.
In methanol , by contrast, only the formation of the isomer is observed.
Furthermore, the C₂H₄I-I isomer has a lifetime that is an order of magnitude shorter in this compound than in methanol, a difference attributed to the differing solvent polarities. kaist.ac.kr
Photochemistry of this compound Derivatives: The Case of 1,3-Cyclohexadiene
The photochemical ring-opening of 1,3-cyclohexadiene (a this compound derivative) to form 1,3,5-hexatriene (B1211904) is a classic example of an electrocyclic reaction and serves as a model for important biological processes like the synthesis of vitamin D. umich.eduaip.orgacs.orgnih.gov Studies using ultrafast transient absorption spectroscopy in a this compound solution have elucidated the complex dynamics of this reaction. umich.eduaip.orgresearchgate.net
Upon photoexcitation, the ring-opening occurs on an extremely fast timescale of approximately 250 femtoseconds. umich.eduresearchgate.net The initially formed, vibrationally excited hexatriene product then undergoes further structural evolution in the this compound solution, including:
Rotamer Population Dynamics (1–5 ps): The flexible C-C single bonds of the newly formed hexatriene allow for rapid isomerization between different rotational conformations (rotamers). aip.org
Vibrational Cooling (10–20 ps): The excess vibrational energy of the hot photoproduct is transferred to the surrounding this compound solvent molecules, leading to thermal equilibration. aip.org
Activated Isomerization (>100 ps): Once cooled, some rotamers become trapped and require surmounting a thermal barrier to isomerize to the most stable conformation. aip.org
Recent investigations combining advanced spectroscopy and computational methods have further refined the understanding of this reaction, suggesting a more complex pathway involving multiple electronic excited states that drive the ring-opening process. acs.orgnih.gov
Photosensitized Reactions in this compound
This compound can also participate in reactions initiated by a photosensitizer—a molecule that absorbs light and transfers the energy to another molecule, causing it to react. uomustansiriyah.edu.iq In a recently developed metal- and photocatalyst-free system, benzylidenemalononitrile (B1330407) acts as a photosensitizer. rsc.org When irradiated, it is believed to transfer energy to molecular oxygen, generating reactive singlet oxygen. This species then oxidizes this compound, initiating a radical chain reaction that leads to the C(sp³)–H functionalization of the this compound ring. rsc.org This demonstrates a pathway to overcome the inherent unreactivity of this compound's C-H bonds using light and a sensitizer. rsc.org
Synthesis and Supramolecular Assembly of Cyclohexane Derived Architectures
Design and Synthesis of Advanced Cyclohexane (B81311) Scaffolds
The this compound ring is a prevalent motif in numerous natural products and synthetic compounds, making the development of synthetic strategies for these structures a significant area of chemical research. beilstein-journals.orgnih.gov
Stereoselective Synthesis of Substituted Cyclohexanes
The stereoselective synthesis of substituted cyclohexanes is crucial as the spatial arrangement of substituents dramatically influences the molecule's properties and biological activity. beilstein-journals.orglibretexts.org Various methods have been developed to control the stereochemistry of these six-membered rings.
One common approach involves cascade or domino reactions, where multiple bond-forming events occur in a single pot. For instance, a Michael-Michael-1,2-addition sequence, promoted by an amino-squaramide organocatalyst and an achiral base, can produce highly functionalized cyclohexanes with five contiguous stereocenters in good yields and with excellent stereoselectivity. nih.gov Similarly, cascade Michael-aldol reactions between enones and suitable Michael donors are frequently employed. beilstein-journals.org The reaction of 1,5-diarylpent-2-en-4-yn-1-ones with malononitrile, promoted by lithium diisopropylamide (LDA), has been shown to be a highly diastereoselective method for synthesizing multisubstituted cyclohexanes bearing acetylenic groups. nih.gov These reactions often proceed with high diastereoselectivity, leading to the formation of a single pair of enantiomers out of many theoretical possibilities. nih.gov
The choice of catalyst and reaction conditions plays a pivotal role in determining the stereochemical outcome. Chiral organocatalysts, such as amino-squaramides, can induce high enantioselectivity. nih.gov In some cases, the stereochemistry of the final product is confirmed through techniques like 1H-1H-COSY and 1H-1H-NOESY NMR experiments, and unambiguously established by single-crystal X-ray analysis. beilstein-journals.org
The conformation of the this compound ring, primarily the chair conformation, is a key factor in its stereochemistry. Substituents can occupy either axial or equatorial positions. libretexts.orglibretexts.org Due to steric strain, known as 1,3-diaxial interaction, conformers with bulky substituents in the equatorial position are generally more stable. libretexts.org For disubstituted cyclohexanes, the relative positions of the substituents give rise to cis and trans isomers. libretexts.org The stability of these isomers depends on the conformational preference of the substituents. For example, in 1,2-disubstituted cyclohexanes, the trans isomer is generally more stable as both substituents can occupy equatorial positions, whereas the cis isomer will have one axial and one equatorial group. wikipedia.org
Derivatization Strategies and Functional Group Transformations of this compound Rings
Derivatization and functional group transformations are essential for modifying the properties of this compound rings and for synthesizing complex molecules. solubilityofthings.com These transformations allow chemists to introduce a wide variety of functional groups, altering the molecule's chemical reactivity, physical properties, and biological activity. solubilityofthings.comorganic-chemistry.org
Common functional group transformations include:
Oxidation and Reduction: Alcohols on a this compound ring can be oxidized to ketones. Conversely, carbonyl groups can be reduced to hydroxyl groups. solubilityofthings.com
Substitution Reactions: A leaving group on the this compound ring can be replaced by a nucleophile. solubilityofthings.com
Addition Reactions: Functional groups can be added across double bonds within or attached to the this compound ring. solubilityofthings.com
Elimination Reactions: These reactions lead to the formation of double bonds by removing small molecules. solubilityofthings.com
Catalysts are often crucial for achieving high efficiency and selectivity in these transformations. solubilityofthings.com For instance, rhodium-catalyzed transfer hydrogenation can selectively hydrogenate arenes to cyclohexanes with good functional group tolerance. organic-chemistry.org Molybdenum-based catalysts have also been shown to be effective in the asymmetric hydrogenation of arenes to produce chiral substituted cyclohexanes. acs.org
Specific derivatization strategies can be employed to enhance detection in analytical methods. For example, carbonyl-containing metabolites with a this compound core can be derivatized with reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) or this compound-1,3-dione (CHD) to improve their detection by LC-MS/MS. mdpi.com CHD is noted for its high selectivity and sensitivity in derivatizing aldehydes without the need for pH adjustment. mdpi.com
Furthermore, direct C(sp³)–H functionalization of unactivated alkanes like this compound represents a powerful strategy. rsc.org This can be achieved under photocatalyst-free conditions where a photoexcited species initiates a radical chain reaction, leading to the formation of a cyclohexyl radical that can then be trapped by various reagents. rsc.org
Supramolecular Chemistry of this compound Derivatives
Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. wikipedia.org this compound derivatives are valuable building blocks in this field due to their defined stereochemistry and conformational properties.
Host-Guest Interactions and Molecular Recognition Involving this compound Motifs
Host-guest chemistry, a central concept in supramolecular chemistry, involves the formation of complexes between a larger 'host' molecule and a smaller 'guest' molecule or ion. wikipedia.org The this compound motif is often incorporated into either the host or the guest, playing a crucial role in molecular recognition. rsc.orgacs.org
Cyclodextrins (CDs), which are cyclic oligosaccharides, are common host molecules. wikipedia.org The hydrophobic cavity of CDs can encapsulate guest molecules. rsc.org Benzene (B151609) and this compound derivatives, for example, tend to fit well within the cavity of β-cyclodextrin. rsc.org The binding affinity is influenced by the size and shape complementarity between the host and guest.
This compound-based hosts have also been designed. For instance, a diastereoisomeric mixture of 1,4-bis(diphenylhydroxymethyl)this compound has been shown to form inclusion compounds with pyridine (B92270) and its derivatives. acs.org Interestingly, the this compound ring in the host can adopt a higher-energy boat conformation upon complexation with a preferred guest, demonstrating the subtle energetic balances that govern molecular recognition. acs.org The recognition process can be highly selective, with the host preferentially binding to one isomer over others. acs.org
Molecular recognition is not limited to small molecule guests. The principles of hydrophobic enclosure and hydrogen bonding, which are key to protein-ligand binding, can be mimicked in synthetic systems involving this compound motifs to achieve high binding affinities. researchgate.netmdpi.com
Self-Assembly Processes and Nanostructured Materials from this compound Building Blocks
Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. acs.org Amphiphilic molecules, which possess both hydrophobic and hydrophilic parts, are excellent building blocks for self-assembly in aqueous solutions. acs.orgmsleelab.org this compound derivatives can be incorporated into these amphiphiles to create a variety of nanostructures.
For example, rigid-flexible block molecules can self-assemble into dynamic nanostructures like nanofibers, hollow capsules, and helical coils. msleelab.org The this compound moiety can provide the necessary rigidity and conformational preference to guide the assembly process. researchgate.net The resulting nanostructures can be responsive to external stimuli, such as changes in temperature or the addition of specific ions, leading to transformations in their morphology. pku.edu.cn
The self-assembly of all-cis 1,2,3,4,5,6-hexafluorothis compound derivatives provides a platform for living supramolecular polymerization. researchgate.net The large dipole moment of this molecule drives the assembly into supramolecular polymers, which can form double helical nanofibers. researchgate.net The length of these nanofibers can be controlled, and the approach allows for the creation of supramolecular block copolymers. researchgate.net
The formation of these nanostructures is often a hierarchical process. For instance, surfactant and γ-cyclodextrin can form polymeric-like building blocks that further assemble into vesicles, nanotubes, or sheets depending on the concentration. pku.edu.cn
Supramolecular Gels and Polymeric Systems based on this compound Motifs
Supramolecular gels are formed by the self-assembly of low-molecular-weight gelators into a three-dimensional network that immobilizes the solvent. bohrium.comias.ac.in this compound derivatives are effective gelators due to their ability to form directional non-covalent interactions, such as hydrogen bonding. mdpi.com
For example, enantiomeric 1,2-cyclohexane derivatives containing two urea (B33335) moieties can form organogels at low concentrations. mdpi.com The self-assembly process is driven by intermolecular hydrogen bonding between the urea groups, leading to the formation of entangled fibrous networks. mdpi.comnih.gov These gels can exhibit interesting properties such as thermal reversibility and thixotropy (shear-thinning). mdpi.comnih.gov The morphology of the gel network often consists of entangled fibers with dimensions in the nanometer to micrometer range. mdpi.com
The in situ formation of supramolecular gels can be achieved by mixing reactive components. For instance, mixing 1,3-cyclohexanediamine (B1580663) with an isocyanate derivative in an organic solvent leads to the rapid formation of a gel through the in situ generation of urea linkages. mdpi.comnih.gov
Supramolecular polymers are another class of materials formed through the reversible, non-covalent linking of monomeric units. rsc.orgbohrium.com this compound-based monomers can be designed to undergo supramolecular polymerization. researchgate.netresearchgate.net As mentioned previously, all-cis-fluorinated this compound derivatives can undergo a seeded, living supramolecular polymerization to form soluble nanofibers of controlled length. researchgate.netresearchgate.net The properties of these supramolecular polymers can be tuned by modifying the side chains attached to the this compound core. researchgate.net
Table 1: Examples of Stereoselective Synthesis of Substituted Cyclohexanes
| Reaction Type | Reactants | Catalyst/Promoter | Product Features | Reference |
|---|---|---|---|---|
| Michael-Michael-1,2-Addition | - | Amino-squaramide | Fully substituted cyclohexanes, 5 contiguous stereocenters | nih.gov |
| Cascade Michael-Aldol | Enones, Michael donors | - | Substituted cyclohexanones | beilstein-journals.org |
| Michael Addition | 1,5-Diarylpent-2-en-4-yn-1-ones, Malononitrile | LDA | Multisubstituted cyclohexanes with acetylenic groups | nih.gov |
Table 2: Supramolecular Assemblies from this compound Derivatives
| Building Block | Assembly Type | Resulting Structure | Driving Force | Reference |
|---|---|---|---|---|
| 1,2-Cyclohexane with urea moieties | Supramolecular Gel | Entangled fibrous network | Hydrogen bonding | mdpi.com |
| 1,3-Cyclohexanediamine + Isocyanate | In situ Supramolecular Gel | 3D entangled network | In situ urea formation, H-bonding | mdpi.comnih.gov |
| all-cis 1,2,3,4,5,6-Hexafluorothis compound derivative | Supramolecular Polymerization | Double helical nanofibers | Dipole-dipole interactions | researchgate.net |
| Surfactant + γ-Cyclodextrin | Hierarchical Self-Assembly | Vesicles, nanotubes, sheets | Host-guest, H-bonding, electrostatic interactions | pku.edu.cn |
Integration of this compound Units in Polymer Architecture and Functional Materials
The incorporation of this compound rings into polymer structures offers a versatile strategy for designing functional materials with tailored properties. The unique conformational flexibility of the this compound moiety, along with its thermal and chemical stability, makes it a valuable building block in the development of advanced polymers. This section explores two distinct areas where this compound-derived architectures have shown significant promise: in the formation of plasma-polymerized thin films and as a key component in advanced polymeric materials.
Plasma Polymerized this compound Thin Films and their Properties
Plasma polymerization of this compound (PPCHex) is a solvent-free technique used to deposit highly cross-linked, amorphous, and pinhole-free thin films onto various substrates. aip.org This method utilizes this compound vapor as a precursor, which is then subjected to a low-pressure glow discharge. researchgate.net The resulting films are known for their smooth and homogeneous surfaces. researchgate.net Studies using atomic force microscopy have confirmed the exceptionally smooth topography of these films, with a root mean square (RMS) roughness as low as 0.9 nm. aip.orgaip.org
The chemical structure of PPCHex films is significantly different from the this compound monomer due to fragmentation and reorganization processes that occur in the plasma environment. aip.orgresearchgate.net While the films are predominantly hydrocarbon-rich, they can incorporate oxygen-containing functional groups, such as hydroxyl (O-H) and carbonyl (C=O), when exposed to the atmosphere or from residual oxygen in the plasma chamber. researchgate.netelsevierpure.com The extent of oxidation can be controlled by adjusting the plasma power during deposition; higher plasma power generally leads to a lower concentration of oxygen functional groups on the film's surface. elsevierpure.com
PPCHex thin films exhibit notable thermal, optical, and dielectric properties, which can be tuned by varying the film thickness. These films are thermally stable up to approximately 510 K. researchgate.netresearchgate.net Their optical properties are characterized by direct and indirect band gaps, which vary with film thickness, suggesting their potential use in optoelectronic devices. researchgate.netresearchgate.net The dielectric constant of PPCHex films has been observed to increase with film thickness, while the electrical conductivity decreases. researchgate.net
| Property | Value | Conditions/Comments | Source |
|---|---|---|---|
| Thermal Stability | Stable up to ~510 K | - | researchgate.netresearchgate.net |
| Optical Band Gap (Direct) | 2.97 eV | Varies with film thickness | researchgate.netresearchgate.net |
| 3.61 eV | |||
| Optical Band Gap (Indirect) | 1.83 eV | Varies with film thickness | researchgate.netresearchgate.net |
| 2.31 eV | |||
| Dielectric Constant | 2.20 | For a film thickness of 75 nm | researchgate.net |
| 5.07 | For a film thickness of 240 nm | ||
| Surface Roughness (RMS) | 0.364 - 0.815 nm | Confirms smooth and uniform surface | researchgate.net |
Role of this compound Moieties in Advanced Polymeric Materials
The incorporation of this compound moieties into the backbone of polymers is a key strategy for developing materials with enhanced mechanical and barrier properties. The inherent flexibility of the this compound ring, which can readily adopt various conformations, is crucial for creating polymers with elastic properties. researchgate.net This conformational mobility, particularly the interplay between cis and trans isomers, allows polymer chains to deform under stress and return to their original state, a hallmark of elasticity. researchgate.net
A notable class of materials in this category are poly(alkylene 1,4-cyclohexanedicarboxylate)s. These polyesters, which can be derived from bio-based sources, exhibit a desirable combination of high thermal stability, excellent tensile strength, and good impact properties. nih.govmdpi.com The presence of the cycloaliphatic ring contributes to a higher thermal stability compared to their linear aliphatic counterparts. nih.gov
The properties of these polymers can be fine-tuned by copolymerization. For instance, creating random copolymers of poly(propylene 1,4-cyclohexanedicarboxylate) (PPCE) with neopentyl glycol has been shown to influence the material's thermal and mechanical characteristics. nih.gov While the glass transition temperature (Tg) can be subtly adjusted with the copolymer composition, these materials generally remain in a rubbery state at room temperature. nih.gov
Furthermore, polyesters containing this compound moieties have demonstrated promising gas barrier properties, making them suitable for food packaging applications. nih.govmdpi.com They have shown better barrier performance against gases like oxygen (O₂) and carbon dioxide (CO₂) compared to some traditional plastics, although not as high as materials like Nylon 6 and polyethylene (B3416737) terephthalate (B1205515) (PET). nih.gov The specific arrangement of the polymer chains and the resulting crystallinity, influenced by the this compound unit, are key factors determining these barrier properties.
| Polymer | Property | Value | Significance | Source |
|---|---|---|---|---|
| Poly(propylene 1,4-cyclohexanedicarboxylate) (PPCE) and its Copolymers | Glass Transition Temperature (Tg) | Slight increase with neopentyl glycol co-units | Indicates a rubbery state at room temperature | nih.gov |
| Tensile Strength | Excellent | Suitable for applications requiring mechanical robustness | nih.gov | |
| Impact Properties | Excellent | nih.gov | ||
| Poly(butylene trans-1,4-cyclohexanedicarboxylate) (PBCE) based Copolymers | O₂ Permeability | - | Demonstrates potential as a barrier material in packaging | mdpi.com |
| CO₂ Permeability | - |
Future Directions and Emerging Research Avenues in Cyclohexane Chemistry
Synergistic Integration of Experimental and Computational Approaches for Comprehensive Understanding
A significant trend in modern cyclohexane (B81311) chemistry research is the powerful synergy between experimental techniques and computational modeling. Advanced computational methods, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, are indispensable for elucidating complex reaction mechanisms, predicting conformational landscapes, and calculating energy barriers. For instance, studies combining DFT and MP2 calculations with low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Electron Diffraction (GED) have revealed subtle structural and conformational differences between silacyclohexanes and their carbon-based counterparts, underscoring the value of integrated approaches nih.govresearchgate.net. Accelerated Molecular Dynamics (A-AIMD) has emerged as a crucial tool for studying slow conformational transitions, such as the chair-to-chair interconversion in this compound, which typically occurs on microsecond timescales and is often inaccessible with standard AIMD techniques nih.gov. This combined approach allows for the validation of theoretical predictions against experimental data, leading to a more profound and comprehensive understanding of molecular behavior. For example, comparing experimental observations with computed reaction mechanisms, particularly those involving C-H bond activation, aids in refining kinetic models and identifying rate-determining steps in chemical transformations sci-hub.sersc.orgrsc.org.
Table 8.1: Comparison of Conformational Energy Differences for this compound Derivatives
| Molecule/Method | Conformational Energy Difference (kcal/mol) | Reference |
| Chlorothis compound (B146310) (eq-ax) | 0.25 (experimental) | rsc.org |
| Chlorothis compound (eq-ax) | 0.38 (MM2 calculation) | rsc.org |
| Chlorothis compound (eq-ax) | 0.43 (MP2 calculation) | rsc.org |
| Phenylthis compound (eq-ax) | 0.19 (GED) | nih.govresearchgate.net |
| Phenylthis compound (eq-ax) | 0.25 (DFT calculation) | nih.govresearchgate.net |
Note: Values represent the energy difference between the equatorial and axial conformers, where a positive value indicates the equatorial conformer is more stable.
Development of Novel this compound-Based Functional Materials and Technologies
This compound derivatives are increasingly recognized for their potential in creating advanced functional materials and driving innovative technologies. 1,4-Cyclohexanedimethanol (CHDM) is a prominent example, widely utilized in the synthesis of polyesters and copolyesters. Its inherent non-planar ring structure contributes to enhanced thermal stability and improved barrier properties in these materials fastercapital.com. Poly(cyclohexene carbonate)s (PCHCs), synthesized from cyclohexene (B86901) oxide and carbon dioxide (CO₂), are attracting considerable interest due to their high CO₂ content and favorable properties, such as a high glass-transition temperature (Tg) and tensile strength. Ongoing research focuses on post-functionalization strategies to tailor PCHCs for specific applications, including adhesives and toughened plastics acs.orgacs.org. Furthermore, this compound-based structures are integral to the advancement of catalytic science. For instance, supported catalysts employing porous materials like mesoporous silicas and carbon nanomaterials are being engineered for sustainable this compound oxidation, aiming for enhanced activity, selectivity, and recyclability mdpi.commdpi.com. Research also extends to the dehydrogenation of this compound using supported metal nanoparticles, such as platinum on nitrogen-doped carbon, where the size of the platinum particles and the nature of the support material critically influence catalytic performance and selectivity acs.orgacs.org.
Table 8.2: Properties of Selected this compound-Based Polymers
| Polymer Type | Key Monomer/Feature | Tg (°C) | Tensile Strength (MPa) | Elongation at Break (%) | Notes |
| Poly(cyclohexene carbonate) (PCHC) | Cyclohexene Oxide, CO₂ | ~127 | ~20 (for ABA block) | >900 (for ABA block) | High CO₂ content, tunable properties, potential for adhesives/elastomers |
| Polyester (CHDM-based) | 1,4-Cyclohexanedimethanol (CHDM) | Varies | Varies | Varies | Enhanced thermal and barrier properties |
| Imide-containing Polyester | This compound-1,2-dicarboxylic acid | -24.6 to 115.4 | 8.0 to 34.5 | up to 472 | Programmable structures, tunable performance, potential for functional materials |
Note: Tg values can vary significantly based on specific polymer structure, molecular weight, and synthesis conditions.
Advancements in Spectroscopic Techniques for Dynamic Conformational Studies
A deep understanding of the dynamic conformational behavior of this compound and its derivatives is paramount for accurately predicting their chemical reactivity and biological interactions. Modern spectroscopic techniques, augmented by low-temperature studies and sophisticated computational analyses, are providing unprecedented insights into these molecular dynamics. Variable-temperature NMR spectroscopy, for example, is essential for characterizing conformational equilibria and determining the energy barriers associated with ring-flipping and substituent rotations nih.govresearchgate.netresearchgate.net. Studies focusing on silacyclohexanes have effectively employed low-temperature NMR, in conjunction with IR and Raman spectroscopy, to differentiate between various conformers and quantify their populations, revealing distinct conformational preferences compared to their carbon analogues nih.govresearchgate.net. The development of real-time spectroscopic monitoring capabilities is also significantly advancing the field, enabling the study of transient intermediates and rapid conformational transitions within complex reaction systems. This capability is vital for detailed mechanistic investigations in catalysis and organic synthesis researchgate.netgndu.ac.in. Such comprehensive conformational analyses are indispensable across various scientific disciplines, from medicinal chemistry, where drug-target interactions are highly conformation-dependent, to materials science, where the properties of polymers are intrinsically linked to the spatial arrangement of their constituent units algoreducation.com.
Predictive Modeling for Complex this compound Systems and Reactions
The application of artificial intelligence (AI), machine learning (ML), and quantitative structure-property/activity relationships (QSPR/QSAR) is revolutionizing the prediction of properties and outcomes for intricate this compound systems and reactions. These data-driven methodologies facilitate the rapid screening of potential materials and reaction pathways, thereby substantially reducing the reliance on extensive experimental trials. For instance, ML models, including Support Vector Regression (SVR) and Gaussian Process Regression (GPR), are being developed to accurately predict the partition coefficients of hydrocarbons like this compound in ionic liquids, achieving high accuracy metrics such as cross-validation R² values up to 0.93 mdpi.com. Furthermore, deep learning models, such as spatial graph convolutional neural networks (CNNs), are being trained on molecular dynamics (MD) simulation data to predict transfer free energies from water to this compound, demonstrating mean absolute errors (MAE) as low as 4 kJ/mol nih.gov. AI is also being increasingly integrated into synthesis planning, with algorithms capable of proposing novel reaction routes and predicting the outcomes of complex chemical transformations imamu.edu.sachemrxiv.orgscispace.com. This predictive power is crucial for accelerating the design of new this compound-based functional materials, optimizing catalytic processes, and elucidating structure-property relationships across a wide spectrum of applications.
Table 8.4: Performance of Predictive Models for this compound-Related Properties
| Model Type / Application | Property Predicted | Performance Metric | Value | Reference |
| SVR for Gas-to-Ionic Liquid Partition Coefficient | Partition Coefficient | Cross-validation R² | 0.910 | mdpi.com |
| GPR for Gas-to-Ionic Liquid Partition Coefficient | Partition Coefficient | Cross-validation R² | 0.903 | mdpi.com |
| Spatial Graph CNN for Transfer Free Energy | Transfer Free Energy (Water to this compound) | MAE | 4 kJ/mol | nih.gov |
| MLR for Refractive Index (Polymers) | Refractive Index | R² | ~0.90 | uq.edu.aunih.gov |
| Machine Learning Models for Chemical Kinetics/Reaction Prediction | Reaction Outcomes/Kinetics | Accuracy/MAE | Varies | nih.govscispace.com |
Note: MAE = Mean Absolute Error, R² = Coefficient of Determination. Values are indicative of model accuracy in predicting specific properties or outcomes.
Compound List:
this compound
1,4-Cyclohexanedimethanol (CHDM)
Poly(cyclohexene carbonate)s (PCHCs)
Cyclohexene oxide (CHO)
Chlorothis compound
Phenylthis compound
Silacyclohexanes
Cyclohexene
Cyclohexyl chloride
Cyclohexyl radical
this compound-1,2-dicarboxylic acid
n-Propylthis compound
(±)-trans-1,2-bis(2-mercaptoacetamido)this compound
1,1':2',1''-Terthis compound
1-fluoro-1-silathis compound
1,3-dimethyl-3-silapiperidine
Poly(ε-decalactone) (PDL)
1,3-indanedione
Adipic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
